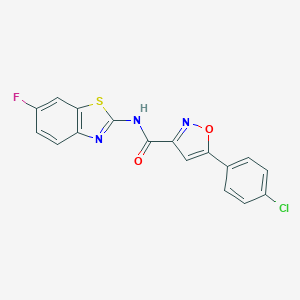
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, also known as GSK690693, is a potent and selective inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a key role in cell survival, growth, and proliferation. Dysregulation of AKT signaling is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, AKT inhibitors such as GSK690693 have attracted considerable attention as potential therapeutic agents.
作用機序
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits AKT kinase by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream signaling molecules that are involved in cell survival and proliferation. Inhibition of AKT signaling leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to enhance the anti-tumor immune response by increasing the infiltration of immune cells into tumors.
実験室実験の利点と制限
One advantage of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its high potency and selectivity for AKT kinase. This allows for the specific inhibition of AKT signaling without affecting other signaling pathways. However, one limitation of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development and application of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for various cancers, either as a single agent or in combination with other anti-cancer agents. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders, where dysregulation of AKT signaling is implicated. Moreover, the development of more soluble analogs of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide could improve its pharmacokinetic and pharmacodynamic properties, which could enhance its efficacy in vivo.
合成法
The synthesis of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been described in several publications. In general, the synthesis involves a multi-step process that starts with the preparation of 6-fluoro-1,3-benzothiazole-2-amine, which is then reacted with 4-chlorobenzoyl chloride to yield 5-(4-chlorophenyl)-6-fluoro-1,3-benzothiazole-2-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with 3-isoxazolecarboxamide to give 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide.
科学的研究の応用
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. In particular, 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. Moreover, 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
特性
製品名 |
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide |
|---|---|
分子式 |
C17H9ClFN3O2S |
分子量 |
373.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-10-3-1-9(2-4-10)14-8-13(22-24-14)16(23)21-17-20-12-6-5-11(19)7-15(12)25-17/h1-8H,(H,20,21,23) |
InChIキー |
NXHKFKWHBITWFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)

![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)

![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)
